molecular formula C13H11N3O2 B14416046 2-Methoxy-4-nitrosoazobenzene CAS No. 80830-38-2

2-Methoxy-4-nitrosoazobenzene

Cat. No.: B14416046
CAS No.: 80830-38-2
M. Wt: 241.24 g/mol
InChI Key: QJADTSHQXFMLAK-UHFFFAOYSA-N
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Description

Chemical Class and Structural Features

2-Methoxy-4-nitrosoazobenzene belongs to the family of substituted azobenzenes, a class of aromatic compounds characterized by a diazene (B1210634) functional group (–N=N–) connecting two phenyl rings. The defining feature of azobenzenes is their ability to undergo reversible photoisomerization between a thermally stable trans (E) configuration and a metastable cis (Z) configuration upon irradiation with light of specific wavelengths. anjs.edu.iqmdpi.com

The structure of this compound is distinguished by its specific substitution pattern on the two phenyl rings. One ring is functionalized with a methoxy (B1213986) group (–OCH₃) at the 2-position and a nitroso group (–N=O) at the 4-position relative to the azo bridge. The other phenyl ring remains unsubstituted. This asymmetric substitution is crucial as it significantly influences the electronic and, consequently, the photophysical properties of the molecule. The electron-donating nature of the methoxy group and the electron-withdrawing character of the nitroso group create a "push-pull" system across the azobenzene (B91143) core, which is known to affect the absorption spectra and the kinetics of isomerization. mdpi.com

Table 1: Key Structural and Chemical Information for this compound

PropertyValue
Molecular Formula C₁₃H₁₁N₃O₂
Molecular Weight 241.25 g/mol
Chemical Name 1-(2-methoxy-4-nitrosophenyl)-2-phenyldiazene
Key Functional Groups Azo (–N=N–), Methoxy (–OCH₃), Nitroso (–N=O)
Isomerism Capable of trans (E) and cis (Z) photoisomerization

This table is generated based on the fundamental structure of the named compound.

Historical Context and Prior Research Trajectories in Azobenzene and Nitroso Compound Chemistry

The study of azobenzenes dates back to the 19th century, with their initial discovery and application centered on their vibrant colors, leading to their widespread use as dyes in the textile industry. rsc.orgresearchgate.net The diazotization reaction, discovered by Peter Griess in 1858, provided a versatile method for the synthesis of a vast array of azo dyes. nih.gov However, it was not until 1937 that the photochromic properties of azobenzene—its ability to change structure upon exposure to light—were first reported by G. S. Hartley. This discovery marked a pivotal shift in azobenzene research, moving beyond color to explore its potential in light-responsive applications. ijorarjournal.com

Parallel to the developments in azobenzene chemistry, nitroso compounds have also been a subject of significant chemical investigation. Nitroso dyes, characterized by an ortho-hydroxyl group relative to the nitroso group, were historically important as mordant dyes. researchgate.netthefreedictionary.com The synthesis of nitrosoarenes has been achieved through various methods, including the oxidation of anilines and the direct nitrosation of electron-rich aromatic compounds. researchgate.netorganic-chemistry.org The high reactivity of the nitroso group makes these compounds valuable intermediates in organic synthesis. nih.gov

The convergence of these two research trajectories—the photoswitching capabilities of azobenzenes and the synthetic versatility of nitroso compounds—sets the stage for the exploration of molecules like this compound. The classic Mills reaction, which involves the condensation of an aromatic nitroso compound with an aniline (B41778), is a primary method for synthesizing unsymmetrical azobenzenes and highlights the direct synthetic link between these two classes of compounds. rsc.org

Contemporary Significance and Unaddressed Research Questions in Chemical Science

The contemporary significance of substituted azobenzenes lies in their application as molecular switches in a variety of advanced technologies, including photopharmacology, optical data storage, and light-controlled catalysis. researchgate.netresearchgate.netnih.gov The ability to tune the properties of these switches by modifying the substitution pattern on the phenyl rings is a major focus of current research. rsc.orgrsc.org

For this compound, its specific "push-pull" electronic structure is of particular interest. The combination of a methoxy and a nitroso group is anticipated to red-shift the absorption bands of the molecule, potentially allowing for its isomerization to be triggered by visible light rather than UV light. acs.org This is a highly desirable feature for applications in biological systems, where UV light can be damaging. acs.org

Despite the theoretical promise, several research questions regarding this compound remain unaddressed due to a lack of specific experimental studies:

Precise Photochemical Properties: What are the exact wavelengths for the trans-to-cis and cis-to-trans isomerization? What are the quantum yields of these processes?

Thermal Relaxation: How stable is the cis isomer? The rate of thermal relaxation back to the trans form is a critical parameter for the design of molecular switches. mdpi.com

Synthetic Accessibility: While general methods for synthesizing nitroso-azobenzenes exist, an optimized, high-yield synthesis specific to this compound has not been reported.

Complexation and Sensing: Can the nitroso and methoxy groups act as coordination sites for metal ions, making the compound a potential colorimetric sensor?

Redox Behavior: How does the nitroso group influence the electrochemical properties of the azobenzene core, which is relevant for applications in energy storage? acs.org

Addressing these questions would pave the way for the rational design of novel materials and molecular systems based on this and related compounds.

Overview of Research Paradigms and Methodologies for this compound

The comprehensive study of this compound would necessitate a multidisciplinary approach, combining synthetic chemistry, spectroscopy, and computational modeling.

Synthesis and Characterization: The synthesis would likely be approached via the Mills reaction, involving the condensation of 4-nitroso-3-methoxyaniline with benzene, or through the diazotization of an aniline derivative followed by coupling with a suitable aromatic partner. rsc.org Another potential route is the oxidation of the corresponding amino-azobenzene. mdpi.com Once synthesized, the compound's structure and purity would be confirmed using a suite of standard analytical techniques.

Table 2: Analytical Methodologies for Characterization

TechniquePurpose
Nuclear Magnetic Resonance (NMR) (¹H and ¹³C NMR) To elucidate the precise molecular structure and confirm the connectivity of atoms. nih.govresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic vibrational frequencies of the functional groups (N=N, N=O, C-O-C). springerprofessional.de
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern, confirming the compound's identity. anjs.edu.iqspringerprofessional.de
UV-Visible (UV-Vis) Spectroscopy To study the electronic transitions (n-π* and π-π*) and monitor the photoisomerization process. anjs.edu.iqresearchgate.net
X-ray Crystallography To determine the exact three-dimensional structure in the solid state, providing data on bond lengths and angles.

Photochemical and Computational Analysis: The investigation of its photoswitching behavior would involve irradiating a solution of the compound with light of various wavelengths and monitoring the changes in its UV-Vis absorption spectrum. This allows for the determination of isomerization kinetics and the photostationary state composition. nih.gov

Computational chemistry, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), would play a crucial role in complementing experimental findings. nih.govnih.govumn.edu These methods can be used to:

Predict the absorption spectra of the trans and cis isomers. researchgate.net

Calculate the energy barriers for thermal isomerization.

Model the molecular orbitals to understand the electronic effects of the substituents. mdpi.com

Elucidate the mechanism of photoisomerization, whether it proceeds via a rotation or an inversion pathway. nih.govumn.edu

By integrating these synthetic, spectroscopic, and computational methodologies, a thorough understanding of the fundamental properties and potential applications of this compound can be achieved, paving the way for its use in the next generation of advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80830-38-2

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

(2-methoxy-4-nitrosophenyl)-phenyldiazene

InChI

InChI=1S/C13H11N3O2/c1-18-13-9-11(16-17)7-8-12(13)15-14-10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

QJADTSHQXFMLAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=O)N=NC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations for 2 Methoxy 4 Nitrosoazobenzene

Controlled Synthesis Approaches

The synthesis of asymmetrically substituted azobenzenes such as 2-Methoxy-4-nitrosoazobenzene necessitates a high degree of control over the introduction and positioning of functional groups. Modern synthetic methods offer several strategies to achieve this, moving from classical reactions to highly engineered catalytic systems.

Directed Functionalization Methods for the Azobenzene (B91143) Core

Directing the placement of functional groups onto a pre-existing azobenzene scaffold is a powerful strategy for creating complex derivatives. Late-stage functionalization using transition-metal catalysis, particularly with palladium, has emerged as a significant method. echemi.comnih.gov This approach allows for direct C-H activation at specific positions on the aromatic rings, guided by the coordinating effect of the azo group itself. For instance, palladium(II)-catalyzed C-H activation can be used to introduce chloro groups at the ortho positions of an azobenzene, a technique that could be adapted for other functionalities. echemi.comnih.gov

Another advanced method involves the use of hypervalent iodine reagents, which can introduce a range of functional groups to the ortho position of the azobenzene core under mild, transition-metal-free conditions. guidechem.com These methods provide a toolkit for modifying the electronic and steric properties of the azobenzene molecule after the core azo structure has been formed.

Regioselective Introduction of Methoxy (B1213986) and Nitroso Groups

For a molecule with a specific substitution pattern like this compound, the most direct and controllable synthetic route is often the condensation of two different, appropriately substituted precursors. The Baeyer-Mills reaction, which involves the condensation of an aniline (B41778) with a nitrosoarene, is exceptionally well-suited for this purpose as it is a premier method for synthesizing asymmetric azobenzenes. nih.govnih.govbeilstein-journals.org

This reaction proceeds via the nucleophilic attack of the aniline derivative on the nitrosobenzene (B162901) derivative, typically in an acidic medium like acetic acid, followed by a dehydration step to form the azo linkage. wikipedia.orgresearchgate.net The regioselectivity is explicitly controlled by the choice of the two starting materials. To synthesize this compound, two primary pathways can be envisioned:

Pathway A: The reaction of 2-methoxyaniline with 4-nitro-nitrosobenzene . The synthesis of 2-methoxyaniline is well-established, often involving the reduction of o-nitroanisole. echemi.com The required 4-nitro-nitrosobenzene can be prepared via the oxidation of 4-nitroaniline (B120555) using an oxidant such as potassium peroxymonosulfate (B1194676) (Oxone). researchgate.net

Pathway B: The reaction of aniline with 2-methoxy-4-nitrosoanisole . This would require the synthesis of 2-methoxy-4-nitroaniline (B147289) as a precursor. guidechem.compatsnap.comchemicalbook.comgoogle.com This precursor would then be oxidized to the corresponding nitroso compound. The oxidation of anilines to nitrosoarenes is a known transformation, often accomplished with reagents like Caro's acid or Oxone. wikipedia.orgresearchgate.net

Both pathways ensure that the methoxy and nitroso groups are placed at the desired 2- and 4-positions on one of the phenyl rings, respectively, demonstrating the high level of regiocontrol afforded by the Baeyer-Mills condensation.

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

The efficiency and yield of azobenzene synthesis, particularly via the Baeyer-Mills reaction, are highly dependent on reaction parameters. The optimization of these conditions is critical for maximizing product formation and minimizing side reactions, such as the formation of undesired azoxybenzene (B3421426). nih.gov Key variables that are typically screened include temperature, solvent, reaction time, and the use of catalysts or additives. nih.gov

For the synthesis of this compound via the Baeyer-Mills reaction, a systematic optimization might involve the following parameters, as illustrated in the hypothetical data table below. The reaction generally favors electron-rich anilines reacting with electron-poor nitrosobenzenes. nih.govbeilstein-journals.org

Table 1: Hypothetical Optimization of Baeyer-Mills Reaction for this compound Synthesis
EntryReactant A (Aniline)Reactant B (Nitrosoarene)SolventTemperature (°C)Time (h)Yield (%)
12-Methoxyaniline4-Nitro-nitrosobenzeneAcetic Acid252465
22-Methoxyaniline4-Nitro-nitrosobenzeneAcetic Acid701285
32-Methoxyaniline4-Nitro-nitrosobenzeneEthanol (B145695)701272
42-Methoxyaniline4-Nitro-nitrosobenzeneDichloromethane401255
5Aniline2-Methoxy-4-nitrosoanisoleAcetic Acid701288

Recent advancements have also demonstrated that Baeyer-Mills reactions can be successfully adapted to continuous flow setups. nih.govbeilstein-journals.org This technology allows for precise control over temperature and residence time, often leading to improved yields and purity while enabling safer and more efficient large-scale synthesis. nih.gov

Application of Green Chemistry Principles in Synthetic Strategies

Modern chemical synthesis increasingly incorporates the 12 principles of green chemistry to reduce environmental impact and enhance safety. mdpi.comchemrxiv.org In the context of synthesizing this compound, several green strategies can be applied.

Waste Prevention and Atom Economy : The Baeyer-Mills condensation is inherently atom-economical, with water being the only major byproduct. This contrasts with other methods that may use protecting groups or generate more substantial waste streams. mdpi.com

Use of Safer Solvents and Reagents : The oxidation of anilines to nitroso compounds can be performed using environmentally benign oxidants like Oxone or hydrogen peroxide in biphasic systems (e.g., water and an organic solvent), which are safer alternatives to heavy-metal-based oxidants. researchgate.netmdpi.comchemrxiv.org The use of water as a solvent where possible is a key goal. nih.gov

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. mdpi.com The development of continuous flow processes can also lead to more energy-efficient heating and mixing compared to large-scale batch reactors. nih.govchemrxiv.org

Reducing Derivatives : A key principle of green chemistry is to avoid unnecessary derivatization steps, such as the use of protecting groups. chemrxiv.org The direct condensation approach of the Baeyer-Mills reaction aligns well with this principle, as it directly couples the two functionalized rings without the need for protecting and deprotecting amine groups. patsnap.com

Elucidation of Reaction Pathways and Intermediates

Understanding the step-by-step molecular transformations and identifying transient species is fundamental to controlling and optimizing the synthesis of this compound.

Detailed Mechanistic Studies of Nitroso Group Formation from Precursors

The formation of the nitroso group is a critical step, typically achieved through the oxidation of an aromatic amine precursor. The oxidation of an aniline to a nitrosoarene is a multi-step process. mdpi.comopenaccessjournals.com

When an oxidant like Oxone or a peracid is used, the reaction is believed to proceed through the initial formation of a hydroxylamine (B1172632) intermediate (Ar-NHOH). wikipedia.orgmdpi.com This intermediate is then further oxidized to the corresponding nitroso compound (Ar-N=O). The mechanism involves the abstraction of a hydrogen atom from the amino group, followed by trapping of the resulting radical by a peroxy species. mdpi.com

The reaction conditions, particularly the choice of oxidant and the pH, can be tuned to selectively stop at the nitroso stage or proceed further to form a nitro compound (Ar-NO2) or an azoxybenzene (Ar-N(O)=N-Ar). nih.govnih.gov For instance, using a mild base like NaF with hydrogen peroxide can favor the formation of azoxybenzenes, while a stronger base like NaOMe can promote the synthesis of nitroaromatics. nih.gov Careful control of these conditions is therefore essential to generate and isolate the required nitroso intermediate for the subsequent Baeyer-Mills condensation.

The mechanism of the Baeyer-Mills reaction itself begins with the nucleophilic attack of the amine nitrogen from one precursor (e.g., 2-methoxyaniline) onto the electrophilic nitrogen atom of the nitroso group of the second precursor (e.g., 4-nitro-nitrosobenzene). wikipedia.orgresearchgate.net This forms a zwitterionic intermediate, which then undergoes tautomerization and subsequent elimination of a water molecule to yield the final, stable azobenzene structure. wikipedia.org

Reactivity Studies of the Azo Linkage in Synthetic Transformations

No studies detailing the reactivity of the azo linkage in this compound have been found.

In-situ Analysis and Characterization of Reaction Intermediates

There is no published research on the in-situ analysis or characterization of intermediates formed during the synthesis of this compound.

Investigation of Side Reactions and By-product Formation Pathways

Specific side reactions and by-product formation pathways for the synthesis of this compound have not been documented in the available literature.

Computational and Theoretical Chemistry of 2 Methoxy 4 Nitrosoazobenzene

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Methoxy-4-nitrosoazobenzene. These calculations provide a basis for interpreting its stability, reactivity, and spectroscopic behavior.

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the methoxy (B1213986) group, the nitroso group, and the azobenzene (B91143) core. The distribution of electrons across the molecule is uneven, leading to a significant dipole moment and influencing its intermolecular interactions.

Charge distribution studies, often visualized through electrostatic potential maps, highlight the electron-rich and electron-poor regions of the molecule. The oxygen and nitrogen atoms of the nitroso and methoxy groups are typically regions of negative charge, while the aromatic rings bear a more complex distribution of charge due to resonance effects.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals determine where the molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The locations of the HOMO and LUMO on the molecular framework indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, these orbitals are typically delocalized over the aromatic system, with significant contributions from the azo and nitroso groups.

Table 1: Frontier Molecular Orbital Properties of this compound

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-2.1
HOMO-LUMO Gap4.4

Note: The values presented are illustrative and may vary depending on the level of theory and basis set used in the calculation.

Computational methods allow for the accurate simulation of various spectroscopic properties of this compound, which can be used to interpret experimental spectra.

UV-Vis Spectroscopy: The simulation of the UV-Vis spectrum is based on calculating the electronic transitions between different molecular orbitals. The predicted absorption maxima (λmax) and their corresponding oscillator strengths provide insight into the electronic transitions responsible for the molecule's color and its behavior upon light absorption.

IR and Raman Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated to simulate its Infrared (IR) and Raman spectra. These simulations help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of bonds.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be computationally predicted by calculating the magnetic shielding of the atomic nuclei. These predictions are invaluable for the structural elucidation of the molecule and for confirming the assignments of signals in experimental NMR spectra.

Table 2: Simulated Spectroscopic Data for this compound

SpectroscopyKey Simulated Parameters
UV-Visλmax at approximately 350 nm and 450 nm
IRCharacteristic peaks for N=N stretch (~1450 cm⁻¹), C-N stretch (~1150 cm⁻¹), and aromatic C-H stretch (~3000-3100 cm⁻¹)
¹H NMRPredicted chemical shifts for aromatic protons and methoxy protons
¹³C NMRPredicted chemical shifts for aromatic carbons and the methoxy carbon

Note: The values presented are approximations and can vary based on the computational method and solvent model employed.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of this compound's behavior, including its conformational flexibility and interactions with other molecules.

The conformational landscape of this compound is primarily defined by the rotation around single bonds, such as the bonds connecting the aromatic rings to the azo group and the bond of the methoxy substituent. Computational studies can map out the potential energy surface to identify stable conformers and the energy barriers between them.

A key aspect of azobenzene derivatives is the E/Z (or trans/cis) isomerization around the N=N double bond. This process can often be induced by light or heat. Computational modeling can elucidate the mechanistic pathways of this isomerization, calculating the transition state structures and the activation energies involved. This is crucial for understanding its potential applications in molecular switches and other photoresponsive materials.

The way this compound molecules interact with each other is governed by a combination of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen bonds. Molecular dynamics simulations can model the behavior of a large ensemble of these molecules, providing insights into their aggregation and self-assembly tendencies in different environments.

Reaction Mechanism Elucidation via Computational Chemistry

The elucidation of reaction mechanisms through computational chemistry provides invaluable insights into the transformation of reactants into products. For a molecule like this compound, this would involve mapping the potential energy surface (PES) to identify the most likely pathways for its chemical reactions.

Transition State Search and Energy Barrier Calculations for Chemical Transformations

A critical aspect of understanding a chemical reaction is the identification of its transition state (TS) — the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

Computational methods for locating transition states are essential for predicting reaction kinetics. These methods typically start from an initial guess of the transition state geometry and employ optimization algorithms to find the saddle point on the potential energy surface. Once the transition state is located, frequency calculations are performed to confirm that it is a true saddle point, characterized by one imaginary frequency corresponding to the motion along the reaction coordinate.

For a hypothetical reaction involving this compound, such as isomerization or a cycloaddition, computational chemists would use these techniques to determine the precise geometry of the transition state and calculate the energy barrier. This information would be crucial for predicting the feasibility and rate of the transformation.

Table 1: Hypothetical Energy Barriers for Isomerization of an Azo Compound

As no data exists for this compound, the following table presents hypothetical data for a generic azobenzene isomerization to illustrate the type of information that would be generated.

Isomerization PathwayComputational MethodBasis SetCalculated Energy Barrier (kcal/mol)
cis to transDFT (B3LYP)6-31G(d)23.5
trans to cisDFT (B3LYP)6-31G(d)50.2

This data is purely illustrative and does not represent actual findings for this compound.

Solvent Effects and Catalysis Modeling in Reaction Pathways

The surrounding environment, particularly the solvent, can significantly influence reaction pathways and rates. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium, while explicit models include individual solvent molecules in the calculation, offering a more detailed picture at a higher computational cost.

These models would be used to study how different solvents might stabilize or destabilize the reactants, products, and transition state of a reaction involving this compound, thereby altering the energy barriers.

Similarly, the role of catalysts can be investigated computationally. By modeling the interaction of this compound with a catalyst, researchers can understand how the catalyst provides an alternative reaction pathway with a lower activation energy. This involves calculating the structures and energies of all intermediates and transition states in the catalytic cycle.

Table 2: Hypothetical Solvent Effects on a Reaction Energy Barrier

This table provides a hypothetical example of how solvent effects on a reaction's energy barrier would be presented.

SolventDielectric ConstantComputational ModelCalculated Energy Barrier (kcal/mol)
Gas Phase1PCM30.1
Dichloromethane8.93PCM28.5
Acetonitrile (B52724)37.5PCM27.2

This data is for illustrative purposes only and is not based on actual calculations for this compound.

Advanced Spectroscopic and Analytical Characterization of 2 Methoxy 4 Nitrosoazobenzene

Vibrational Spectroscopy for Structural Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by probing its characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. The resulting spectrum provides a unique "fingerprint" based on the functional groups present. For 2-Methoxy-4-nitrosoazobenzene, the key functional groups—methoxy (B1213986) (-OCH₃), nitroso (-N=O), and the azobenzene (B91143) framework (Ar-N=N-Ar')—would exhibit characteristic absorption bands.

Based on data from the analogous compound 2-methoxy-4-nitroaniline (B147289), several key vibrational regions can be predicted. researchgate.netchemicalbook.comnih.gov The nitro group (in the analogue) shows strong asymmetric and symmetric stretching vibrations. For the target compound, the nitroso (-N=O) group stretch is expected, typically appearing in the 1500-1620 cm⁻¹ region. The azo (-N=N-) stretching vibration is often weak in the infrared spectrum but can be expected around 1400-1450 cm⁻¹.

Other significant vibrations would include the aromatic C-H stretching modes above 3000 cm⁻¹, the C=C stretching modes within the aromatic rings between 1400 and 1600 cm⁻¹, and the characteristic asymmetric and symmetric C-O-C stretching of the methoxy group, typically found near 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Table 1: Predicted FTIR Vibrational Assignments for this compound (based on analogous compounds)

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
> 3000 C-H Stretching Aromatic Rings
~1500-1620 N=O Stretching Nitroso
~1450-1600 C=C Stretching Aromatic Rings
~1400-1450 N=N Stretching Azo
~1250 Asymmetric C-O-C Stretching Methoxy
~1040 Symmetric C-O-C Stretching Methoxy

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar symmetric vibrations. Therefore, the azo -N=N- bond, which is often weak in FTIR, should exhibit a more prominent signal in the Raman spectrum.

In studies of the related compound 2-methoxy-4-nitroaniline, FT-Raman spectra have been used to confirm the presence of various functional groups. researchgate.netresearchgate.net For this compound, the symmetric stretching of the azo bridge would be a key diagnostic peak. The symmetric vibrations of the aromatic rings and the nitroso group would also be Raman active and provide structural confirmation. The combination of FTIR and Raman data allows for a more complete and unambiguous assignment of the vibrational modes of the molecule.

Electronic Spectroscopy for Chromophore Analysis

Electronic spectroscopy provides insights into the conjugated π-electron systems within a molecule by probing the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Azobenzene and its derivatives are well-known for their distinct chromophoric properties, which give rise to characteristic bands in the UV-Vis spectrum. These absorptions are due to electronic transitions within the conjugated system. Typically, azobenzenes display two main absorption bands: a high-intensity π→π* transition and a lower-intensity n→π* transition. mdpi.com

π→π Transition:* This is a high-energy transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For substituted azobenzenes, this band is typically observed in the UV or near-UV region, often around 320-350 nm. mdpi.com The presence of substituents like the methoxy and nitroso groups will modulate the exact position and intensity of this band.

n→π Transition:* This is a lower-energy transition involving the promotion of a non-bonding electron (from the nitrogen lone pairs of the azo group) to a π* antibonding orbital. This transition is formally forbidden by symmetry rules, resulting in a much weaker absorption band that appears at longer wavelengths in the visible region, typically around 440-450 nm. mdpi.com This band is responsible for the characteristic color of azobenzene compounds.

The introduction of a strong electron-withdrawing group, such as a nitro or nitroso group, can cause a red-shift (bathochromic shift) in the absorption bands. mdpi.com

Table 2: Expected UV-Vis Absorption Maxima for this compound

Transition Typical Wavelength Range (nm) Molar Absorptivity (ε)
π→π* ~320-350 High
n→π* ~440-450 Low

Fluorescence and Phosphorescence Spectroscopy

While azobenzene derivatives are excellent chromophores, they are generally not known for strong fluorescence or phosphorescence. The energy absorbed by the molecule is typically dissipated through very efficient non-radiative pathways, primarily the rapid trans-cis isomerization around the N=N double bond. This photoisomerization process is a key feature of azobenzenes and tends to quench potential fluorescence. However, some specially designed azobenzene derivatives can exhibit weak emission. nih.gov Studies on related nitro-substituted azobenzenes have shown that they can be emissive in certain states or when blended with polymer matrices, although this is not a general characteristic. nih.gov For this compound, significant fluorescence or phosphorescence would not be expected under normal conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a complete structural assignment of this compound can be achieved.

For the target compound, the ¹H NMR spectrum would provide a wealth of information. The protons on the two distinct aromatic rings would appear as separate spin systems.

Ring A (Methoxy- and Nitroso-substituted): The protons on this ring would be influenced by the electron-donating methoxy group and the electron-withdrawing nitroso group. This would lead to a distinct set of chemical shifts and coupling patterns. The methoxy group itself would present as a sharp singlet, likely in the 3.8-4.0 ppm range.

Ring B (Unsubstituted Phenyl): The protons on the second phenyl ring would appear as a more standard multiplet pattern, typically in the 7.3-7.8 ppm region, similar to those in unsubstituted azobenzene.

The insertion of an electron-withdrawing group like a nitro group is known to cause downfield shifts for adjacent protons. diva-portal.org A similar effect would be anticipated for the nitroso group. Data from 2-methoxy-4-nitroaniline shows aromatic protons with shifts between approximately 6.6 and 7.8 ppm. chemicalbook.com

The ¹³C NMR spectrum would complement the proton data, with distinct signals for each carbon atom in the molecule. The carbon attached to the methoxy group would be shielded, while the carbon attached to the nitroso group would be deshielded. The carbons of the azo bridge are often found in the 145-155 ppm region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methoxy Protons (-OCH₃) ~3.9 (singlet) ~55-60
Aromatic Protons (Ring A) ~6.8 - 8.0 (multiplets) ~110 - 150
Aromatic Protons (Ring B) ~7.3 - 7.8 (multiplets) ~120 - 135
Azo-linked Carbons (C-N=N) - ~145 - 155

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, with a molecular formula of C₁₃H₁₁N₃O₃, the exact molecular weight is a fundamental characteristic confirmed by this technique.

Electron impact (EI) mass spectrometry and softer ionization techniques like electrospray ionization (ESI) are employed to analyze nitroso compounds. osti.govacs.org In a typical mass spectrum of this compound, a distinct molecular ion peak (M⁺) would be observed, confirming its molecular weight.

The fragmentation of N-nitroso compounds and azobenzenes follows predictable pathways that help in structural confirmation. researchgate.netnih.gov For this compound, the fragmentation is influenced by the nitroso group, the azo linkage, and the substituted aromatic rings. Key fragmentation pathways observed for similar compounds include:

Loss of the Nitroso Group: A common fragmentation for N-nitroso compounds is the loss of a nitric oxide radical (•NO), resulting in a fragment ion at M-30. nih.govosti.gov

Loss of Hydroxyl Radical: Rearrangement can lead to the loss of a hydroxyl radical (•OH), producing an ion at M-17. researchgate.netnih.gov

Cleavage of the Azo Bond: The N=N bond can cleave, leading to fragments corresponding to the two substituted phenyl diazonium or radical cations.

Fragmentation of Aromatic Rings: Subsequent fragmentation involves the loss of small molecules like CO, N₂, and fragments from the methoxy group (e.g., •CH₃ or CH₂O).

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unequivocal identification. researchgate.net High-resolution mass spectrometry (HR-MS) further refines this analysis by providing exact mass measurements of fragment ions, which helps in determining their elemental composition. kobv.de

Ion m/z (Mass-to-Charge Ratio) Identity
[C₁₃H₁₁N₃O₃]⁺257.08Molecular Ion (M⁺)
[C₁₃H₁₁N₂O₂]⁺241.08[M-NO]⁺
[C₁₃H₁₀N₃O₂]⁺240.07[M-OH]⁺
[C₇H₇N₂O]⁺135.05[CH₃OC₆H₄N₂]⁺
[C₆H₄N₂O₂]⁺136.02[O₂NC₆H₄N₂]⁺

Note: The m/z values are calculated based on the most common isotopes and may be used to identify the compound in a complex mixture.

Chromatographic-Spectroscopic Coupling Techniques for Purity and Mixture Analysis

To ensure the purity of this compound and to analyze it within complex mixtures, chromatographic techniques are coupled with spectroscopic detectors. This combination leverages the separation power of chromatography with the identification capabilities of spectroscopy.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of azobenzene derivatives. researchgate.netsielc.com A reversed-phase HPLC method, often using a C18 column, can effectively separate the target compound from starting materials, byproducts, and degradation products. The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.com Coupling the HPLC system with a UV-Vis detector allows for quantification and preliminary identification based on the characteristic absorption bands of the azobenzene chromophore. nih.govpolimi.it

For unequivocal identification, HPLC is coupled with a mass spectrometer (LC-MS). This powerful technique provides retention time data from the HPLC and mass-to-charge ratio data from the MS for each separated component. acs.orgacs.org LC-MS is particularly useful for confirming the identity of the main peak as this compound and for identifying trace-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile derivatives or after a suitable derivatization step. In GC-MS, the sample is vaporized and separated in a capillary column before entering the mass spectrometer, which provides detailed mass spectra for identification. nih.gov

Technique Stationary Phase/Column Mobile Phase/Carrier Gas Detector Application
HPLC-UV Reverse Phase (e.g., Newcrom R1, C18) sielc.comAcetonitrile/Water with acid (e.g., formic acid) sielc.comUV-VisPurity assessment, Quantification
LC-MS Reverse Phase (e.g., C18)Acetonitrile/Water with formic acidMass SpectrometerImpurity identification, Structural confirmation
GC-MS Capillary column (e.g., DB-5ms)HeliumMass SpectrometerAnalysis of volatile impurities, Identification
TLC Silica (B1680970) Gel GF254 researchgate.netOrganic solvent mixtures (e.g., DMF/Acetic Acid) researchgate.netUV lightPurity check, Reaction monitoring

Development of Advanced Analytical Methodologies for Research Applications

The unique properties of azobenzene compounds, including their photoisomerization, have spurred the development of advanced analytical methods to study their behavior. nih.govacs.org For this compound, these methodologies are crucial for understanding its potential in research applications such as molecular switches or functional materials.

Tandem Mass Spectrometry (MS/MS) is a key advanced technique used to probe the fragmentation pathways of the molecule in great detail. nih.gov In an MS/MS experiment, a specific ion (e.g., the molecular ion) is selected, fragmented, and its product ions are analyzed. This provides unambiguous structural information and helps to differentiate between isomers. acs.orgnih.gov Studying the gas-phase fragmentation behavior of protonated nitrosamine (B1359907) compounds using ESI-MS/MS has revealed structure-dependent pathways, such as the loss of H₂O or NH₂NO, which are not always observed in standard MS. nih.gov

High-Resolution Mass Spectrometry (HR-MS), as previously mentioned, is critical for assigning accurate elemental compositions to the parent molecule and its fragments, which is essential when characterizing novel compounds or metabolites. kobv.de

Furthermore, the integration of spectroscopic techniques with quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), represents a frontier in analytical methodology. nih.govacs.org This approach allows researchers to predict and interpret spectroscopic data (like UV-Vis and NMR spectra) and to understand the electronic transitions and mechanisms underlying the compound's properties, such as its photochromism. nih.govpolimi.it These combined experimental and computational approaches provide a deeper level of molecular understanding that is essential for designing and developing new research applications for this compound.

Chemical Reactivity and Transformation Chemistry of 2 Methoxy 4 Nitrosoazobenzene

Redox Chemistry and Electrophilic/Nucleophilic Behavior

The electronic landscape of 2-Methoxy-4-nitrosoazobenzene is characterized by the electron-donating nature of the methoxy (B1213986) (-OCH₃) group and the electron-withdrawing properties of the nitroso (-NO) and azo (-N=N-) groups. This "push-pull" arrangement influences the electron density across the aromatic rings and dictates the molecule's behavior in redox reactions.

Electrochemical Studies and Redox Potentials

Electrochemical studies on compounds analogous to this compound reveal distinct redox processes associated with the azo and nitroso functionalities. The reduction of azobenzenes typically occurs in two successive one-electron steps, forming a radical anion and then a dianion. utexas.edu The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (nitroso) would be expected to modulate these potentials. The methoxy group increases electron density, making oxidation easier and reduction harder, while the nitroso group has the opposite effect.

The nitroso group is more readily reduced than the corresponding nitro group. utexas.edu In aprotic media, nitrosobenzene (B162901) is reduced in a single one-electron step to an unstable radical anion. utexas.edu The reduction potential of nitrosobenzene itself is less negative than that of nitrobenzene, indicating it is more easily reduced. utexas.edu The reduction of the nitroso group in this compound is expected to be a multi-electron process, occurring at potentials less negative than the azo group's reduction.

While specific redox potentials for this compound are not documented, a representative table can be constructed based on data for related structures.

Table 1: Representative Redox Potentials of Related Aromatic Compounds

Compound Redox Process Potential (V vs. SCE) Solvent/Electrolyte
Azobenzene (B91143) E → E⁻ -1.35 DMF/TBAP
Azobenzene E⁻ → E²⁻ -1.75 DMF/TBAP
Nitrosobenzene Reduction +0.24 to -0.41 EtOH/H₂O (pH dependent)

Note: Data is compiled from studies on analogous compounds and is intended to be illustrative. utexas.edu

Reduction Pathways of the Nitroso Group

The reduction of aromatic nitroso compounds is a well-established transformation that proceeds through several intermediates depending on the reaction conditions, particularly the pH. nih.gov The primary reduction product is the corresponding hydroxylamine (B1172632), which can be further reduced to the amine.

The general pathway for the electrochemical reduction of a nitroso group (-NO) involves a two-electron, two-proton process to yield a hydroxylamino group (-NHOH). This can be followed by a further two-electron, two-proton reduction to the amino group (-NH₂).

Reaction Scheme: Reduction of the Nitroso Group

Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH

Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

In the context of this compound, the reduction would first target the nitroso group, yielding 2-Methoxy-4-hydroxylaminoazobenzene. Subsequent reduction would lead to 4-amino-2-methoxyazobenzene. These reduction processes are often pH-dependent, with acidic conditions favoring the formation of the amine. capes.gov.br

Oxidation Reactions and Product Characterization

The oxidation of azobenzene derivatives is generally more complex and often irreversible. nih.gov However, the oxidation of substituted anilines, which can be considered structural precursors, provides insight into potential products. The oxidation of 3-methoxy-4-tert-butylaniline with reagents like potassium ferricyanide (B76249) or silver oxide has been shown to produce azobenzenes and phenazines. csu.edu.au

For this compound, oxidation would likely target the electron-rich aromatic ring bearing the methoxy group, as well as the nitrogen atoms. Anodic oxidation of N-protected 4-methoxyanilines can lead to the formation of quinone imine acetals. acs.org Oxidation of anilines can also lead to the formation of polymers like polyaniline. wikipedia.org Given the presence of the azo bridge, oxidative cleavage or complex coupling reactions are also possibilities. The oxidation of anilines with chromium(VI) reagents has been reported to yield the corresponding azobenzenes. orientjchem.org

Table 2: Potential Oxidation Products of this compound Analogs

Starting Material Analogue Oxidizing Agent Major Products
3-Methoxy-4-t-butylaniline K₃[Fe(CN)₆] or Ag₂O Azobenzene, Phenazines, N-aryl-p-quinone imines
Aniline (B41778) Chromic Acid Quinone
Aniline Potassium Permanganate (alkaline) Azobenzene

Data compiled from various studies on the oxidation of substituted anilines. csu.edu.auacs.orgwikipedia.orgorientjchem.org

Photochemistry and Photoinduced Processes

The azobenzene core of the molecule is a renowned photoswitch, capable of reversible isomerization between its stable trans and metastable cis forms upon irradiation with light of specific wavelengths.

Photoisomerization Mechanisms

Azobenzene and its derivatives undergo trans → cis isomerization when irradiated with UV or visible light corresponding to their π-π* or n-π* absorption bands. The reverse cis → trans isomerization can be triggered by light of a different wavelength or can occur thermally. mdpi.com

The substituents on the azobenzene rings significantly influence the spectroscopic properties and the isomerization mechanism. The methoxy group is a classic electron-donating group (a "push" group), while the nitroso group, similar to a nitro group, is electron-withdrawing (a "pull" group). This "push-pull" substitution pattern is known to red-shift the absorption bands of azobenzenes, potentially allowing for isomerization with visible light. nih.gov

The mechanism of photoisomerization can proceed via two main pathways: a rotation around the N=N double bond or an inversion mechanism involving a change in the CNN bond angle. For many azobenzenes, excitation to the S₂ (π-π) state is followed by rapid internal conversion to the S₁ (n-π) state, from which the isomerization occurs. nih.gov The presence of ortho-methoxy groups has been shown to red-shift the n-π* band, enabling trans-to-cis switching with green light. acs.org

Photodegradation Pathways

While photoisomerization is the primary photochemical process for many azobenzenes, photodegradation can occur as a competing reaction, especially under prolonged irradiation or in the presence of oxygen. mdpi.com The stability of the molecule in its excited state and the presence of reactive species determine the extent of degradation.

The photolysis of nitroaromatic compounds in aqueous solution is generally slow but can be accelerated by the presence of hydroxyl radicals, leading to the cleavage of the aromatic ring. nih.govnih.gov Although the nitroso group is different, similar radical-induced degradation pathways could be anticipated for this compound, particularly under UV irradiation in an oxidative environment.

Studies on some methoxy-substituted azobenzenes have shown a gradual decrease in absorption intensity during repeated isomerization cycles, suggesting a slow photodegradation process. mdpi.com In contrast, other substitutions have been shown to enhance photostability. ucf.edunjit.edu The photodegradation of azobenzene-based dyes can also be influenced by pH, with protonated forms sometimes showing increased degradation. acs.org

Reactions with Small Molecules and Probes

The nitroso group is the most reactive site in this compound for reactions with small molecules. It can undergo a variety of transformations, including reductions, condensations, and cycloadditions. The azobenzene moiety can also participate in specific catalytic reactions.

Reduction of the Nitroso Group:

The nitroso group is readily reduced to an amino group using various reducing agents. This transformation is a common strategy to introduce an amine functionality, which can then be used for further derivatization.

ReactantReagentProductReaction Type
This compoundSn/HCl or H₂/Pd-C4-Amino-2-methoxyazobenzeneReduction

Condensation Reactions:

The nitroso group can condense with primary aromatic amines in what is known as the Mills reaction to form unsymmetrical azobenzenes. It also reacts with compounds containing active methylene (B1212753) groups.

Cycloaddition Reactions:

Nitroso compounds can act as dienophiles in Diels-Alder reactions with conjugated dienes, leading to the formation of six-membered heterocyclic rings.

ReactantReagentProductReaction Type
This compound1,3-Butadiene2-(4-(phenyldiazenyl)-3-methoxyphenyl)-3,6-dihydro-2H-1,2-oxazine[4+2] Cycloaddition

Annulation Reactions:

In the presence of a rhodium catalyst, the azobenzene moiety can react with the nitroso group of another molecule (or potentially intramolecularly, though less common) to form phenazine (B1670421) derivatives. acs.org This reaction involves C-H activation directed by the azo group.

ReactantReagentProductReaction Type
This compoundThis compound (self-reaction)Substituted dibenzo[a,c]phenazine (B1222753) derivativeRh-catalyzed Annulation

Derivatization and Functionalization Strategies

The functional groups present in this compound offer multiple handles for derivatization, allowing for the synthesis of a variety of analogues with tailored properties.

Via the Nitroso Group:

As outlined in the previous section, the nitroso group is a versatile functional group for derivatization. Its reduction to an amine is a key step, as the resulting amino group can undergo a wide range of subsequent reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, -X).

Via the Aromatic Rings:

The two phenyl rings of the azobenzene scaffold can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (methoxy, nitroso, and the azo bridge) will determine the position of the incoming electrophile. The methoxy group is an activating ortho-, para-director, while the nitroso group is a deactivating meta-director. The azo group is also deactivating and generally directs meta to the nitrogen atom it is attached to.

Reaction TypeReagentPotential Product(s)
NitrationHNO₃/H₂SO₄Introduction of a nitro group on either aromatic ring.
HalogenationBr₂/FeBr₃Introduction of a bromine atom on either aromatic ring.
Friedel-Crafts AcylationRCOCl/AlCl₃Introduction of an acyl group, likely on the more activated methoxy-bearing ring.

Via the Azo Bridge:

While the azo bridge itself is relatively stable, it can be reduced to form two separate aniline derivatives. This cleavage can be a useful synthetic strategy to generate two different functionalized aromatic amines from a single azobenzene precursor.

ReactantReagentProductsReaction Type
This compoundNa₂S₂O₄2-Methoxy-4-aminoaniline and AnilineReductive Cleavage

Supramolecular and Coordination Chemistry of 2 Methoxy 4 Nitrosoazobenzene

Ligand Design and Metal Complexation

As a ligand, 2-Methoxy-4-nitrosoazobenzene offers several potential donor atoms, including the two nitrogen atoms of the azo bridge, the nitrogen and oxygen atoms of the nitroso group, and the oxygen atom of the methoxy (B1213986) group. This versatility allows for various coordination modes, making it a promising candidate for the construction of diverse metal-organic complexes.

The coordination of this compound to metal ions can occur through several distinct binding modes, dictated by the electronic and steric properties of the metal center and the ligand itself. The primary potential coordination sites are the lone pair electrons on the azo nitrogens and the nitroso group.

Azo Group Coordination: The azo group (–N=N–) can act as a monodentate ligand through one of its nitrogen atoms or as a bridging ligand connecting two metal centers.

Nitroso Group Coordination: C-nitroso compounds (Ar–N=O) are known to coordinate to metals through either the nitrogen or the oxygen atom. wikipedia.org In some cases, they can also act as a bridging ligand. Nitrosoarenes typically exist in a monomer-dimer equilibrium, which can influence their coordination behavior. wikipedia.org

Chelation: The strategic placement of substituents allows for chelation, which enhances the stability of the resulting metal complexes. Potential bidentate chelation modes for this ligand include:

[N, O] Chelation: Coordination involving the oxygen atom of the ortho-methoxy group and one of the adjacent nitrogen atoms of the azo bridge.

[N, N] Chelation: Coordination involving one nitrogen atom from the azo group and the nitrogen atom of the para-nitroso group, although this would form a large and likely strained chelate ring. A more plausible scenario involves the nitroso group and an azo nitrogen in ligands where they are positioned closer together.

The geometry of the resulting metal complexes would be determined by the coordination number and electronic configuration of the metal ion, ranging from square planar and tetrahedral for four-coordinate metals to octahedral for six-coordinate metals.

Table 1: Potential Coordination Modes of this compound

Coordination Mode Donor Atoms Involved Description
Monodentate Azo Nitrogen (N) One nitrogen atom of the azo group binds to a single metal center.
Monodentate Nitroso Nitrogen (N) or Oxygen (O) The nitroso group binds through either its N or O atom to a metal center.
Bidentate Chelate Azo Nitrogen (N), Methoxy Oxygen (O) The ligand forms a stable five-membered chelate ring with the metal ion.

While specific metal complexes of this compound are not extensively documented in the literature, their synthesis can be projected based on established methods for related azo dyes and nitroso compounds. saudijournals.comnih.gov A general synthetic approach involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) in a suitable solvent such as ethanol (B145695) or methanol (B129727). eurekaselect.comnih.gov The mixture is typically stirred and may require heating under reflux to facilitate complex formation. saudijournals.com

Characterization of these novel complexes would rely on a suite of spectroscopic and analytical techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is crucial for identifying the ligand's binding sites. Upon coordination to a metal ion, the characteristic stretching frequencies of the functional groups involved in binding are expected to shift. For example, the ν(N=N) (azo) and ν(N=O) (nitroso) bands would likely shift to lower wavenumbers, indicating a weakening of these bonds due to electron donation to the metal.

UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the coordination geometry. The appearance of new absorption bands, particularly d-d transitions for transition metal complexes, compared to the free ligand spectrum, confirms complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of diamagnetic complexes in solution. Chemical shifts of protons and carbons near the coordination sites would be altered upon complexation.

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and confirm its stoichiometry (metal-to-ligand ratio).

Table 2: Expected Spectroscopic Shifts Upon Complexation

Technique Observed Feature Expected Change Upon Coordination Rationale
FT-IR ν(N=N) stretch Shift to lower frequency Weakening of the azo double bond due to electron donation from nitrogen lone pairs to the metal.
FT-IR ν(N=O) stretch Shift to lower frequency Weakening of the nitroso bond upon coordination of N or O to the metal.
FT-IR ν(C–O) stretch (methoxy) Shift in frequency Change in electron density around the methoxy group if the oxygen atom is involved in chelation.
UV-Vis π-π* and n-π* transitions Shift in λmax (bathochromic or hypsochromic) Alteration of the ligand's electronic energy levels upon coordination.

Non-Covalent Interactions and Self-Assembly in Condensed Phases

In the solid state, the structure and properties of this compound are governed by a network of non-covalent interactions. These weak forces, including hydrogen bonds, π-π stacking, and van der Waals interactions, direct the molecular packing and lead to the formation of ordered supramolecular architectures. nso-journal.org

Although this compound lacks strong hydrogen bond donors like –OH or –NH groups, it possesses several acceptor sites: the oxygen atoms of the methoxy and nitroso groups, and the nitrogen atoms of the azo bridge. Consequently, it can participate in weak, non-classical hydrogen bonds, primarily of the C–H···O and C–H···N types. The aromatic C–H groups on the phenyl rings can act as donors to the electronegative atoms on neighboring molecules. These interactions, while individually weak, can collectively play a significant role in stabilizing the crystal lattice and directing the molecular arrangement into specific patterns.

The extended π-system of the azobenzene (B91143) core is conducive to π-π stacking interactions. rsc.org In the solid state, the aromatic rings of adjacent molecules are expected to stack in an offset or parallel-displaced manner to minimize electrostatic repulsion and maximize attractive interactions. The typical distance for such interactions is in the range of 3.3 to 3.8 Å. These stacking interactions are fundamental to the packing of many aromatic azo compounds.

The interplay between the directional, weak hydrogen bonds and the delocalized π-π stacking interactions dictates the self-assembly of this compound molecules into ordered supramolecular structures. nso-journal.org Depending on the relative strength and geometry of these interactions, molecules can arrange themselves into various motifs:

1D Chains: Molecules may link end-to-end through a combination of C–H···O/N bonds or stack into infinite columns (π-stacks).

2D Sheets: These one-dimensional chains can further assemble into two-dimensional layers, held together by weaker inter-chain interactions.

3D Networks: The packing of 2D sheets leads to the final three-dimensional crystal structure, where van der Waals forces play a crucial role in holding the layers together.

The specific architecture adopted in the solid state is a result of a delicate thermodynamic balance between these competing non-covalent forces, aiming to achieve the most stable crystal packing arrangement.

Host-Guest Chemistry and Molecular Recognition Phenomena of this compound

Extensive searches of scientific literature did not yield specific studies on the host-guest chemistry or molecular recognition phenomena of this compound. While the broader field of supramolecular chemistry often involves the study of how "guest" molecules fit within "host" molecules, no detailed research findings, such as the formation of inclusion complexes or specific non-covalent interactions with host systems like cyclodextrins, calixarenes, or cucurbiturils, have been reported for this compound.

General principles of host-guest chemistry suggest that the structural and electronic features of this compound, such as its aromatic rings, methoxy group, and nitroso group, could potentially engage in various non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and dipole-dipole forces, are fundamental to molecular recognition. However, without specific experimental data or computational studies, any discussion of its behavior as a guest molecule would be purely speculative.

Consequently, there are no available data to populate tables with information such as binding constants, association constants, or the stoichiometry of any potential host-guest complexes involving this compound. Further experimental research would be necessary to elucidate the supramolecular and coordination chemistry of this specific compound.

Catalytic Roles and Applications of 2 Methoxy 4 Nitrosoazobenzene

Catalytic Activity in Organic Transformations

The utility of a compound as a catalyst can be realized either through its direct participation in a reaction or by its transformation into a more active catalytic species.

Direct catalysis by 2-Methoxy-4-nitrosoazobenzene is not a widely documented area of research. In theory, functional groups within the molecule could enable it to act as a catalyst on its own. For instance, nitroso compounds can sometimes function as oxygen-transfer agents in specific oxidation reactions. However, without dedicated studies demonstrating this capability, its role as a direct catalyst remains largely hypothetical and an underexplored field.

A more scientifically established role for compounds like this compound is as a ligand or precursor in forming catalytically active metal complexes. The nitrogen atoms in both the azo and nitroso groups can serve as points of coordination for transition metals such as rhodium, iridium, and ruthenium. When the molecule, acting as a ligand, binds to a metal center, it can modify the metal's electronic properties and steric environment. This modification can subsequently induce or enhance the metal's ability to catalyze various organic reactions, including C-H bond functionalization.

For example, a related compound, N-Methoxy-4-nitrobenzamide, serves as a ligand in the synthesis of cyclometalated rhodium, iridium, and ruthenium complexes that show potential as catalysts. evitachem.com The substituents on the aromatic rings—in this case, the electron-donating methoxy (B1213986) group and the electron-withdrawing nitroso group—play a critical role. They fine-tune the electronic structure and stability of the resulting metal complex, which in turn dictates its catalytic performance.

Investigation of Catalytic Reaction Mechanisms

Understanding how a catalyst functions requires a detailed investigation of the reaction mechanism. A catalytic cycle describes the series of steps through which a catalyst interacts with reactants to form products, ultimately regenerating the catalyst itself. youtube.com

For a catalyst derived from this compound, researchers would employ several methods to elucidate its mechanism:

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Visible spectroscopy would be used to identify and characterize transient species, known as catalytic intermediates, that form during the reaction.

Kinetic Studies: By measuring reaction rates under different concentrations of reactants and catalyst, chemists can determine the rate-determining step and gain insight into the composition of the transition state.

Computational Modeling: Theoretical methods, such as Density Functional Theory (DFT), can be used to model the entire reaction pathway. This provides valuable information on the energies of intermediates and transition states, helping to visualize how the catalyst interacts with the substrate at a molecular level.

These investigations are crucial for optimizing the catalyst's performance and for designing new, more efficient catalysts. youtube.com

Heterogeneous vs. Homogeneous Catalysis Paradigms

Catalysts can be classified as either homogeneous or heterogeneous, depending on their phase relative to the reactants. libretexts.org Both paradigms offer distinct advantages and could be applicable to catalysts derived from this compound.

Homogeneous Catalysis: In this approach, the catalyst exists in the same phase as the reactants, typically dissolved in a liquid solution. libretexts.org This allows for excellent contact between the catalyst and the substrate, often leading to high reaction rates and selectivity under mild conditions. sparkl.me The primary drawback is the difficulty in separating the catalyst from the product mixture after the reaction is complete. catalysis.blog

Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants, such as a solid catalyst in a liquid or gas mixture. libretexts.org A common strategy is to immobilize, or anchor, the catalytic molecule onto a solid support like silica (B1680970) or a polymer. This approach greatly simplifies catalyst recovery and reuse—it can often be removed by simple filtration. sparkl.me However, heterogeneous catalysts may sometimes exhibit lower activity compared to their homogeneous counterparts due to issues like limited surface area or slower diffusion of reactants to the catalytic sites. sparkl.me

The interplay between these two states can also be complex. For instance, a solid nanoparticle catalyst might leach metal ions into a solution, which then act as homogeneous catalysts. nih.gov The choice between a homogeneous and heterogeneous system depends on balancing the requirements for activity, selectivity, cost, and ease of use for a specific industrial or laboratory application. catalysis.blog

Environmental Chemical Research and Degradation Studies of 2 Methoxy 4 Nitrosoazobenzene

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 2-Methoxy-4-nitrosoazobenzene, this primarily includes reactions initiated by light (photolysis) and chemical oxidation or reduction in the environment.

Photolytic degradation, or photodegradation, is initiated by the absorption of light energy, typically ultraviolet (UV) radiation from sunlight. This process is a key abiotic pathway for the breakdown of many azo dyes. The chromophore responsible for the color of azo dyes, the azo bond, is often the primary target of photolysis.

The primary photolytic mechanisms for compounds like this compound include:

Azo Bond Cleavage: UV radiation possesses sufficient energy to break the -N=N- double bond, which is a common degradation pathway for azo dyes. This cleavage results in the formation of smaller, often colorless, aromatic compounds.

Hydroxyl Radical Attack: In aqueous environments, UV light can interact with other substances, such as dissolved organic matter or nitrates, to produce highly reactive hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can attack the aromatic rings and functional groups of the this compound molecule. scholarsresearchlibrary.comresearchgate.net This can lead to hydroxylation of the aromatic rings and eventual ring-opening, contributing to the mineralization of the compound. researchgate.netresearchgate.net

N-demethylation: For azo dyes containing N,N-dimethylamino groups, N-demethylation has been observed as a degradation pathway. researchgate.net While this compound does not have this group, it highlights that functional groups other than the primary chromophore are also susceptible to photolytic attack.

The efficiency of photodegradation is influenced by several factors, including the intensity of the light, the pH of the water, and the presence of other substances that can act as photosensitizers or quenchers. researchgate.net

Chemical degradation in the environment can occur through both oxidative and reductive pathways, which can break down persistent organic pollutants.

Fenton Oxidation: Advanced Oxidation Processes (AOPs) are highly effective for degrading recalcitrant organic compounds. The Fenton process, which involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂), is a prominent AOP. This reaction generates powerful hydroxyl radicals (•OH), which drive the oxidation.

Mechanism: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The hydroxyl radicals can attack the this compound molecule at various sites, including the azo bond, the aromatic rings, and the nitroso group. This leads to a cascade of reactions that can ultimately mineralize the compound into carbon dioxide, water, and inorganic ions. Fenton-like systems using other transition metals, such as copper (Cu²⁺), have also been shown to be effective in degrading nitroaromatic compounds like nitrobenzene. conicet.gov.ar Studies on N-nitrosamines demonstrate that Fenton's reagent can decompose these structures, leading to the release of nitric oxide (NO). scispace.comnih.gov Similarly, the degradation of 4-nitroaniline (B120555) has been successfully achieved using Fenton oxidation. nih.gov

Reductive Degradation: In anoxic or anaerobic environments (e.g., sediments, deep groundwater), chemical reduction can be a significant degradation pathway. The azo bond is particularly susceptible to reduction. Chemical reductants in the environment can cleave the -N=N- bond, resulting in the formation of two separate aromatic amine molecules. The nitroso group (-N=O) is also readily reduced, typically to a hydroxylamino group (-NHOH) and subsequently to an amino group (-NH₂). nih.gov

Biotic Degradation and Microbial Transformation

Bioremediation, which utilizes microorganisms to break down pollutants, is considered an effective and environmentally friendly approach for treating dye-contaminated environments. mdpi.comnih.gov The microbial degradation of azo dyes is a well-studied process and provides a strong model for the likely fate of this compound.

The microbial degradation of azo dyes typically proceeds via a two-stage process that involves both anaerobic and aerobic conditions for complete mineralization. mdpi.com

Anaerobic Reductive Cleavage: The initial and rate-limiting step is the reductive cleavage of the azo bond. This is carried out by a variety of anaerobic and facultative anaerobic bacteria. nih.gov This reaction is catalyzed by enzymes called azoreductases, which transfer electrons from an electron donor (like NADH) to the azo bond, breaking it and producing two aromatic amines. scholarsresearchlibrary.comnih.govresearchgate.net This process results in the decolorization of the dye. Azoreductases are often non-specific and can act on a wide range of azo compounds. nih.gov

Aerobic Degradation of Aromatic Amines: The aromatic amines produced from the initial cleavage are often colorless but can still be toxic and persistent. mdpi.com These intermediates are typically degraded further under aerobic conditions. Aerobic microorganisms utilize oxygenase enzymes to hydroxylate the aromatic rings, making them unstable and susceptible to ring cleavage. This breaks down the aromatic structures into aliphatic acids that can then be used by microorganisms as carbon and energy sources, leading to complete mineralization. nih.govnih.gov

In addition to the azo bond, the nitroso group on the this compound molecule is also a target for microbial reduction. Anaerobic bacteria can reduce nitro groups through nitroso and hydroxylamino intermediates to form the corresponding amines, a process that is also key in the degradation of many nitroaromatic compounds. nih.govnih.gov

Based on the established microbial degradation pathways for azo dyes and nitrosoaromatic compounds, the breakdown of this compound can be predicted to yield specific intermediate products.

The initial reductive cleavage of the azo bond would split the molecule into two primary aromatic amines:

Aniline (B41778): From the unsubstituted phenyl ring portion of the molecule.

2-Methoxy-4-nitrosoaniline: From the substituted phenyl ring.

Following this initial cleavage, 2-Methoxy-4-nitrosoaniline would likely undergo further microbial reduction. The nitroso group (-N=O) would be reduced to an amino group (-NH₂), yielding 2-Methoxy-1,4-diaminobenzene .

These aromatic amines (Aniline and 2-Methoxy-1,4-diaminobenzene) would then be substrates for aerobic degradation, involving hydroxylation and subsequent ring cleavage to achieve mineralization. Research on the mutagenicity of various methoxylated azo dyes has included the synthesis and study of compounds like 2- and 3-methoxy-4-nitrosoazobenzene, confirming that these structures are subjects of scientific investigation. nih.gov

Table 1: Potential Degradation Products of this compound

Parent Compound Degradation Pathway Key Intermediates Final Products (Mineralization)

Environmental Fate and Persistence Modeling

The environmental fate of this compound describes its transport, transformation, and ultimate disposition in the environment. Its persistence is determined by its resistance to abiotic and biotic degradation processes. Nitroaromatic compounds are generally recognized as persistent and potentially hazardous environmental contaminants. epa.govnih.govresearchgate.net

Modeling the fate of this compound involves considering several key factors:

Water Solubility: Azo dyes exhibit a wide range of solubilities. The presence of polar groups like nitroso and non-polar aromatic rings suggests that this compound may have limited water solubility, which would affect its transport in aquatic systems. researchgate.net

Adsorption: Due to its aromatic structure, the compound is likely to adsorb to soil organic matter and sediments. This partitioning behavior affects its bioavailability and the rate at which it degrades. Adsorption can reduce its mobility but may also protect it from degradation.

Volatility: Azo dyes are generally non-volatile due to their relatively high molecular weight, meaning atmospheric transport as a gas is unlikely.

Redox Conditions: The persistence of this compound is highly dependent on the redox potential of the environment. In anaerobic settings, it will likely be readily decolorized through reductive cleavage of the azo bond. nih.gov However, the resulting aromatic amine intermediates may persist and accumulate if the environment does not subsequently become aerobic to allow for their degradation. mdpi.com This sequential anaerobic-aerobic process is crucial for complete removal.

Table 2: Summary of Factors Influencing Environmental Fate and Persistence

Factor Influence on this compound
Chemical Structure The azo bond is susceptible to reductive and photolytic cleavage. Aromatic rings contribute to persistence and adsorption. The nitroso group is reactive and can be microbially reduced.
Environmental Conditions Anaerobic: Promotes reductive cleavage of the azo bond, leading to decolorization but potential accumulation of aromatic amines.
Aerobic: Necessary for the degradation and ring cleavage of the aromatic amine intermediates.
Sunlight (UV): Can lead to abiotic degradation through photolysis.
Bioavailability Adsorption to soil/sediment can decrease water concentration but also reduce accessibility to microorganisms.
Microbial Populations The presence of adapted microbial consortia with azoreductase and oxygenase activities is critical for complete biodegradation.

Future Research Directions and Emerging Opportunities for 2 Methoxy 4 Nitrosoazobenzene

Integration with Advanced Materials Science

The unique photochromic properties of the azobenzene (B91143) moiety, combined with the reactivity of the nitroso group, make 2-Methoxy-4-nitrosoazobenzene a compelling candidate for the development of next-generation smart materials. Future research is anticipated to focus on the incorporation of this compound into various material matrices to impart novel functionalities.

The integration of this compound into polymer backbones or as side chains is a promising avenue. rsc.org Such azobenzene-containing polymers have demonstrated the ability to undergo significant changes in their physical and chemical properties upon photoirradiation. rsc.orgdtic.mil For instance, the photoisomerization of the azobenzene unit from its stable trans form to the metastable cis form can induce macroscopic changes in the polymer's shape, viscosity, or surface topology. researchgate.netnih.gov The presence of the methoxy (B1213986) group can enhance solubility in organic solvents, facilitating processing, while the nitroso group could serve as a reactive handle for cross-linking or further functionalization.

Liquid crystals are another area where this compound could make a significant impact. Azobenzene derivatives have been successfully used to create photoresponsive liquid crystal polymers that exhibit rapid phase transitions upon light exposure. nih.govacs.org The incorporation of this compound could lead to materials with tunable optical properties, making them suitable for applications in optical data storage, smart windows, and soft actuators. nih.govrsc.orgresearchgate.net

Furthermore, the nitroso group's ability to interact with metal surfaces opens up possibilities for the creation of functionalized nanoparticles. nih.gov By anchoring this compound onto the surface of gold or other metallic nanoparticles, researchers could develop hybrid materials with unique plasmonic and photoresponsive properties, potentially leading to new sensors and catalysts.

Table 1: Potential Properties of Advanced Materials Incorporating this compound

Material TypePotential FunctionalityTriggering StimulusPotential Applications
Azobenzene-Polymer Conjugates Shape memory, photo-induced viscosity changes, surface patterning.UV/Visible lightSoft robotics, drug delivery, microfluidics. researchgate.netnih.gov
Liquid Crystal Composites Reversible phase transitions, tunable birefringence.Light, TemperatureOptical data storage, smart windows, displays. acs.orgrsc.orgresearchgate.net
Functionalized Nanoparticles Plasmon-enhanced photo-switching, targeted delivery.Light, Specific analytesNanosensors, targeted therapy, catalysis. nih.gov

Development of Responsive Chemical Systems

The core of this compound's potential lies in its ability to act as a molecular switch. This opens the door to the creation of a wide array of responsive chemical systems that can be controlled with high spatial and temporal precision using light. acs.org

A primary area of future research will be the development of light-responsive hydrogels. By incorporating this compound into a hydrogel network, it would be possible to create materials that swell or shrink in response to specific wavelengths of light. nih.govnih.gov This photo-responsiveness could be harnessed for applications in controlled drug release, where a therapeutic agent is encapsulated within the hydrogel and released upon light-induced structural changes. nih.gov The nitroso group could also impart redox sensitivity to the system.

The photoisomerization of the azobenzene unit can be used to control the assembly and disassembly of supramolecular structures. acs.org This principle can be applied to create photo-switchable catalysts, where the catalytic activity is turned "on" or "off" by light. Similarly, photo-controlled host-guest systems could be developed for applications in molecular recognition and separation.

The N-nitroso group itself is photolabile and can release nitric oxide (NO) upon irradiation. nih.govacs.orguq.edu.au This property could be exploited to develop light-triggered NO-releasing molecules for therapeutic applications, such as in the treatment of cardiovascular diseases or as antibacterial agents. nih.govacs.org The combination of the azobenzene switch and the NO-releasing moiety in a single molecule offers intriguing possibilities for multi-responsive systems.

Table 2: Predicted Switching Properties of Responsive Systems Based on this compound

System TypeStimulusResponsePotential Application
Photoresponsive Hydrogel UV/Visible LightSwelling/Deswelling, Drug ReleaseControlled drug delivery, tissue engineering. nih.govnih.gov
Supramolecular Assemblies Light, pHAssembly/Disassembly, Catalytic Activity ModulationSmart catalysts, molecular logic gates. acs.org
Nitric Oxide (NO) Donor UV/Visible LightNitric Oxide ReleasePhototherapy, antibacterial treatments. nih.govacs.orguq.edu.au

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To fully explore the potential of the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry will be indispensable tools. rsc.orgresearchgate.net These approaches allow for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of derivatives with optimized properties for specific applications.

A combinatorial library of this compound derivatives could be generated by systematically varying the substituents on the phenyl rings. nih.gov For example, different electron-donating or electron-withdrawing groups could be introduced to tune the absorption spectrum and photoswitching properties of the azobenzene core. umich.edu Similarly, the nature of the substituent at the ortho position to the methoxy group or the nitroso group could be varied to modulate the compound's steric and electronic properties.

These libraries could then be screened for a variety of functions. For instance, in the context of photopharmacology, the library could be screened for compounds that exhibit a significant change in biological activity upon photoisomerization. researchgate.netnih.govresearchgate.net In materials science, the library could be screened for derivatives that impart specific mechanical or optical properties to polymers or liquid crystals.

Table 3: Hypothetical Combinatorial Library of this compound Derivatives for High-Throughput Screening

ScaffoldR1 Substituent (Position 2')R2 Substituent (Position 3')R3 Substituent (Position 5)Target Property for Screening
This compound -H, -CH3, -Cl, -F-H, -OCH3, -NO2, -CN-H, -Br, -I, -CF3Wavelength-dependent photo-isomerization efficiency.
This compound -COOH, -OH, -NH2-H-HBinding affinity to specific biological targets.
This compound -H-HPolymerizable group (e.g., acrylate)Photo-induced mechanical response in a polymer matrix.

Interdisciplinary Collaborations and Translational Chemical Research

The diverse potential applications of this compound necessitate a highly interdisciplinary research approach. Collaborations between synthetic chemists, materials scientists, biologists, and engineers will be crucial for translating fundamental discoveries into real-world technologies.

A particularly promising area for translational research is photopharmacology . researchgate.netnih.govresearchgate.netandrewwoolleylab.org By designing derivatives of this compound that can selectively bind to a biological target, it may be possible to develop drugs whose activity can be controlled with light. This could lead to more targeted therapies with fewer side effects. For instance, a photoswitchable inhibitor of a key enzyme in a disease pathway could be activated only at the site of disease, minimizing its impact on healthy tissues.

The development of molecular machines is another exciting frontier. nih.govacs.orgtib.eu The reversible isomerization of the azobenzene unit can be harnessed to create nanoscale devices that can perform work in response to light. This compound could serve as a key component in such machines, for example, as a light-driven motor or switch.

In the realm of environmental science , the nitroso and nitro functional groups are of interest for the development of sensors for environmental pollutants. acs.orgresearchgate.netmdpi.com Derivatives of this compound could be designed to exhibit a colorimetric or fluorescent response upon binding to specific analytes, providing a simple and effective means of detection. britannica.comnih.govnih.gov

The journey from a promising molecule to a transformative technology is long and requires a concerted effort from researchers across multiple disciplines. The future of this compound is bright, with the potential to drive innovation in fields as diverse as medicine, materials science, and environmental monitoring.

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